2-Azaniumylcyclohex-3-ene-1-carboxylate

GABA aminotransferase Irreversible inactivation Epilepsy

2-Azaniumylcyclohex-3-ene-1-carboxylate, commercially catalogued under CAS 97945-19-2, is the zwitterionic form of (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid, a conformationally restricted cyclic β-amino acid. This compound belongs to a series of cyclohexene analogues of γ-aminobutyric acid (GABA) designed as rigid vigabatrin mimetics.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B7809804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaniumylcyclohex-3-ene-1-carboxylate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC(C(C=C1)[NH3+])C(=O)[O-]
InChIInChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)
InChIKeyCIXNUOPCFXQTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaniumylcyclohex-3-ene-1-carboxylate: Sourcing the Active cis-ACHEC Stereoisomer for GABA-AT Research


2-Azaniumylcyclohex-3-ene-1-carboxylate, commercially catalogued under CAS 97945-19-2, is the zwitterionic form of (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid, a conformationally restricted cyclic β-amino acid [1]. This compound belongs to a series of cyclohexene analogues of γ-aminobutyric acid (GABA) designed as rigid vigabatrin mimetics. Its defining characteristic is the cis relative orientation of the amino and carboxyl groups, a stereochemical feature that is the sole determinant of its biological mechanism as a time-dependent, irreversible inactivator of GABA aminotransferase (GABA-AT), as opposed to the simple competitive inhibition exhibited by its trans counterpart [2].

Why 2-Azaniumylcyclohex-3-ene-1-carboxylate Cannot Be Replaced by Generic Cyclic β-Amino Acids


Generic substitution of 2-azaniumylcyclohex-3-ene-1-carboxylate with its trans diastereomer or cyclopentene analogues fails because the reaction outcome at GABA-AT is dictated not by the presence of the cyclohexene scaffold, but by the specific orientation of its functional groups [1]. The cis isomer (compound 5) induces a time- and concentration-dependent irreversible inactivation of the enzyme, a mechanism essential for prolonged pharmacological effect, whereas the trans isomer (compound 6) only produces a competitive, reversible inhibition. This means that selecting the wrong stereoisomer in a research or development program would completely ablate the desired mechanism-based inactivation, making stereochemical identity a non-negotiable procurement specification [1].

Head-to-Head Quantitative Evidence: 2-Azaniumylcyclohex-3-ene-1-carboxylate vs. Comparators


Mechanism-Based Inactivation vs. Simple Reversible Inhibition: cis-ACHEC vs. trans-ACHEC on GABA-AT

In a direct head-to-head comparison of cyclohexene stereoisomers, (1S,2R)-2-azaniumylcyclohex-3-ene-1-carboxylate (cis-ACHEC, compound 5) acts as an irreversible, time- and concentration-dependent inactivator of GABA-AT. The trans isomer (compound 6) is not an inactivator, acting only as a competitive reversible inhibitor [1]. The kinetic constants, derived from Kitz and Wilson replots, are reported in Table 1 of the primary study, where compound 5 exhibits kinact = 0.03 min⁻¹ and KI = 13.0 mM, giving a kinact/KI ratio of 0.0024 min⁻¹ mM⁻¹. In contrast, compound 6 shows no measurable kinact and instead yields a Ki of 100 µM [1].

GABA aminotransferase Irreversible inactivation Epilepsy

Cyclohexene vs. Cyclopentene Scaffold: cis-2-Aminocyclohex-3-ene-1-carboxylate vs. Cyclopentene Analogue

Prior work demonstrated that the corresponding cyclopentene analogue (compound 2) acts only as an inhibitor, not an inactivator, of GABA-AT [1]. The cyclohexene analogue, cis-2-aminocyclohex-3-ene-1-carboxylic acid (5), achieves irreversible inactivation, a property attributed to the increased ring flexibility conferred by the additional methylene unit. This extra degree of conformational freedom is hypothesized to allow tautomerization and rearrangement of the enamine intermediate, a step not possible in the more constrained cyclopentene system [1].

Scaffold flexibility Enzyme inactivation Vigabatrin analogues

Verified Application Scenarios for 2-Azaniumylcyclohex-3-ene-1-carboxylate Based on Comparative Evidence


Mechanistic Probe for GABA-AT Inactivation Studies

Use 2-azaniumylcyclohex-3-ene-1-carboxylate (cis-ACHEC) as a stereochemically defined, tool compound to investigate the enamine-mediated pathway of GABA-AT inactivation, distinct from the Michael-addition pathway favored by vigabatrin. Its irreversible, time-dependent kinetics (kinact = 0.03 min⁻¹, KI = 13.0 mM) [1] make it suitable for mechanistic enzymology experiments where sustained enzyme suppression is required without the off-pathway labeling observed with flexible-chain inactivators.

Stereochemical Comparator in Structure-Activity Relationship (SAR) Studies

Employ the cis and trans isomers of 2-aminocyclohex-3-ene-1-carboxylic acid as a matched pair to isolate the effect of relative stereochemistry on GABA-AT binding and inactivation. The dramatic functional switch—from irreversible inactivation (cis, kinact/KI = 0.0024 min⁻¹ mM⁻¹) to competitive reversible inhibition (trans, Ki = 100 µM) [1]—provides a clear binary readout for computational docking validation, molecular dynamics simulations, and stereochemical SAR around the cyclohexene scaffold.

Reference Standard for Enantiopure cis-ACHEC-Derived Foldamer Synthesis

The (1S,2R) configuration of 2-azaniumylcyclohex-3-ene-1-carboxylate serves as the definitive starting material for the synthesis of cis-ACHEC residues used in H10/12 β-peptide foldamer studies. Conformational polymorphism and helix inversion dynamics observed in cis-ACHEC hexamers [1] critically depend on the stereochemical integrity of the monomer; procurement of the correct enantiopure salt is required to reproduce the alternating backbone configuration and the observed equilibrium between major left-handed and minor folded conformations.

Precursor for Fluorinated β-Amino Ester Stereoisomer Libraries

Use enantiopure cis-2-aminocyclohex-3-ene-1-carboxylic acid as the synthetic entry point for regio- and stereoselective hydroxylation followed by hydroxy-fluorine exchange to produce fluorinated alicyclic β-amino ester libraries, as demonstrated in the synthesis of novel fluorinated stereoisomers from cis- or trans-2-aminocyclohexenecarboxylic acid precursors [2]. The predefined C=C bond position in the cyclohexene ring directs the regiochemistry of the hydroxylation step, which is not replicable with saturated or differently desaturated analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azaniumylcyclohex-3-ene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.